X-Phos

Catalog No.
S729426
CAS No.
564483-18-7
M.F
C33H49P
M. Wt
476.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
X-Phos

CAS Number

564483-18-7

Product Name

X-Phos

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane

Molecular Formula

C33H49P

Molecular Weight

476.7 g/mol

InChI

InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3

InChI Key

UGOMMVLRQDMAQQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C

Catalysis

One of the primary applications of XPhos is in catalysis, particularly in reactions involving palladium as the transition metal. Palladium catalysts play a crucial role in numerous organic synthesis reactions, including:

  • C-C bond formation: XPhos-palladium catalysts are efficient for creating carbon-carbon bonds, which are the backbone of many organic molecules. For instance, researchers have employed XPhos in Suzuki-Miyaura couplings, a fundamental reaction for constructing complex organic structures [].
  • Hydrogenation: XPhos can facilitate the addition of hydrogen atoms to unsaturated carbon bonds, a process used in the synthesis of various pharmaceuticals and fine chemicals [].

The bulky nature of XPhos helps control the orientation of reactants around the palladium center, leading to high reaction selectivity and efficiency. Researchers can achieve specific product formations by leveraging the steric and electronic properties of XPhos.

Beyond Palladium Catalysis

While XPhos is primarily known for palladium-catalyzed reactions, its applications extend to other transition metals as well. Research has shown the effectiveness of XPhos in combination with:

  • Nickel: XPhos-nickel catalysts have been explored for cross-coupling reactions, offering alternative pathways for C-C bond formation [].
  • Ruthenium: XPhos can be used with ruthenium to achieve asymmetric hydrogenation reactions, where a single enantiomer (mirror image) of a molecule is preferentially produced [].

X-Phos, chemically known as 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, is a phosphine ligand derived from biphenyl. This compound is recognized for its air-stable properties and high electron density, which make it an effective ligand in various catalytic reactions. X-Phos is particularly noted for its role in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where it demonstrates significant activity with aryl chlorides and aryl tosylates . The compound appears as a yellow powder and is soluble in organic solvents, contributing to its utility in synthetic applications .

XPhos acts as a ligand in palladium and copper complexes. The phosphine group donates electrons to the metal center, altering its electronic properties and making it more reactive towards specific substrates. Additionally, the steric bulk of XPhos influences the reaction pathway by controlling the orientation of reactants around the metal center, leading to selective product formation []. The detailed mechanisms of each cross-coupling reaction vary but involve a catalytic cycle with oxidative addition, transmetallation, reductive elimination, and ligand exchange steps [].

  • Wear gloves and safety glasses when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to local regulations [].

  • Buchwald-Hartwig Amination: This reaction involves the coupling of amines with aryl halides to form aryl amines, facilitated by palladium complexes of X-Phos. The ligand enhances the reaction efficiency significantly .
  • Cross-Coupling Reactions: X-Phos is effective in various C–C bond-forming reactions, including:
    • Negishi Coupling: A reaction between organozinc reagents and organic halides.
    • Suzuki Coupling: Involves the coupling of boronic acids with aryl halides.
    • Sonogashira Coupling: A copper-catalyzed reaction that couples terminal alkynes with aryl halides .

These reactions are crucial in the synthesis of pharmaceuticals and complex organic molecules.

X-Phos can be synthesized through several methods:

  • Direct Phosphination: This method involves reacting biphenyl derivatives with phosphorus-containing reagents to introduce the phosphine functionality.
  • Lithiation followed by Phosphination: In this approach, biphenyl is first lithiated to create a reactive intermediate that can then react with a phosphine source.
  • Coupling Reactions: Various coupling strategies can also be employed to construct the biphenyl framework before introducing the phosphine moiety .

These methods allow for the production of X-Phos in high purity and yield.

X-Phos finds extensive applications in organic synthesis:

  • Catalytic Reactions: It serves as a ligand in palladium-catalyzed reactions, enhancing reaction rates and selectivity.
  • Synthesis of Pharmaceuticals: X-Phos is instrumental in producing complex molecules required for drug development.
  • Material Science: The compound can be used to synthesize advanced materials through cross-coupling techniques .

Interaction studies involving X-Phos focus on its role as a ligand in coordination chemistry. Research has demonstrated that the electronic properties of X-Phos significantly influence the reactivity of metal complexes formed with palladium or copper. These studies often involve spectroscopic techniques to analyze the ligand's behavior in various catalytic systems, providing insights into optimizing reaction conditions for enhanced performance .

X-Phos shares similarities with other phosphine ligands but stands out due to its unique structural features and reactivity profile. Below is a comparison with similar compounds:

Compound NameStructure TypeKey Features
TriphenylphosphineTriaryl phosphineWidely used but less sterically hindered than X-Phos.
DicyclohexylphosphineDialkyl phosphineLess electron-rich compared to X-Phos; lower reactivity.
BisphosphineBidentate ligandProvides different coordination modes; often less stable than X-Phos.

X-Phos's unique combination of steric bulk and electronic properties allows it to facilitate reactions that other ligands may not efficiently promote, making it a valuable tool in synthetic chemistry .

XLogP3

10.1

UNII

R271FU23T8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 34 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 13 of 47 companies with hazard statement code(s):;
H302 (15.38%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (61.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (61.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (53.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (38.46%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

564483-18-7

Wikipedia

2-dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl

Dates

Modify: 2023-08-15
Qin et al. Atropselective syntheses of (-) and (+) rugulotrosin A utilizing point-to-axial chirality transfer. Nature Chemistry, doi: 10.1038/nchem.2173, published online 2 February 2015 http://www.nature.com/nchem
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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